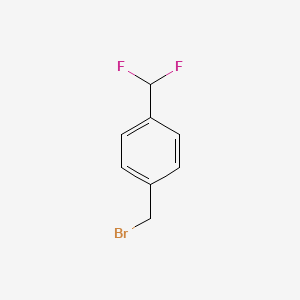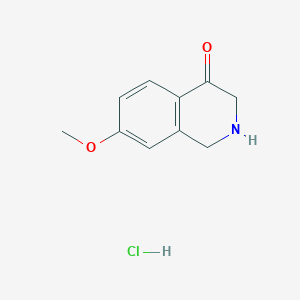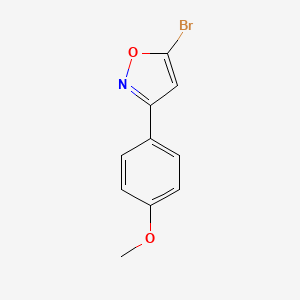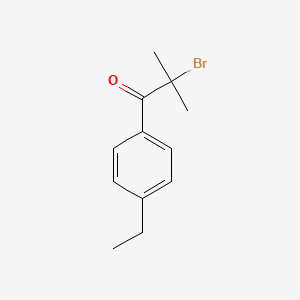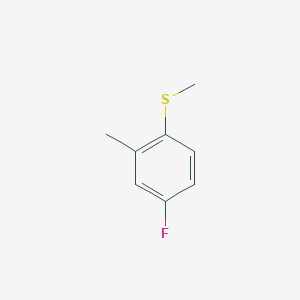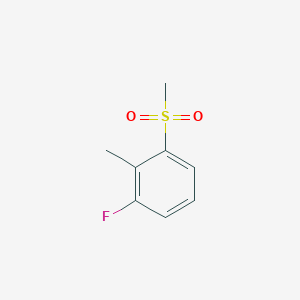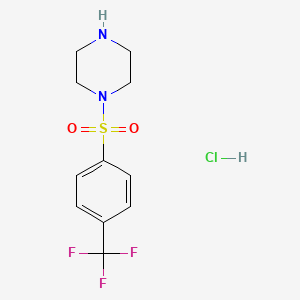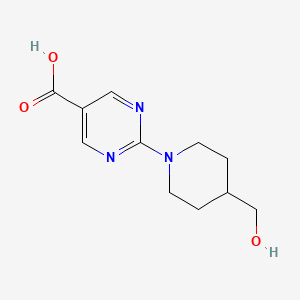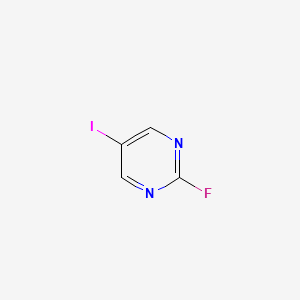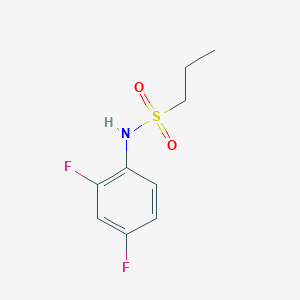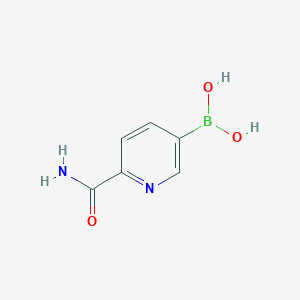
(6-Carbamoylpyridin-3-yl)boronic acid
説明
“(6-Carbamoylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BN2O3 and a molecular weight of 165.94200 . It is also known by the common name (6-Carbamoylpyridin-3-yl)boronic acid .
Synthesis Analysis
Boronic acids, including “(6-Carbamoylpyridin-3-yl)boronic acid”, are typically synthesized through the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The synthesis of borinic acids often relies on these strategies, which have been used to build up borinic acids .Molecular Structure Analysis
The molecular structure of “(6-Carbamoylpyridin-3-yl)boronic acid” consists of 6 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 166.05500 .Chemical Reactions Analysis
Boronic acids, such as “(6-Carbamoylpyridin-3-yl)boronic acid”, are known for their role in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .科学的研究の応用
Boronic acids, including “(6-Carbamoylpyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
-
Sensing Applications : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection, and detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labelling : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . They can be used for protein manipulation and modification .
-
Separation Technologies : Boronic acids are also used in separation technologies . For example, they can be used for electrophoresis of glycated molecules .
-
Development of Therapeutics : Boronic acids are used in the development of therapeutics . They can be used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
-
Synthetic Receptors : During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .
-
Protein Manipulation and Cell Labelling : An area of particular growth was the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Safety And Hazards
The safety data sheet for “(6-Carbamoylpyridin-3-yl)boronic acid” indicates that it may be harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water or rinse thoroughly with plenty of water, respectively .
特性
IUPAC Name |
(6-carbamoylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O3/c8-6(10)5-2-1-4(3-9-5)7(11)12/h1-3,11-12H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBJQMVPJJTDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727810 | |
| Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Carbamoylpyridin-3-yl)boronic acid | |
CAS RN |
1164100-82-6 | |
| Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



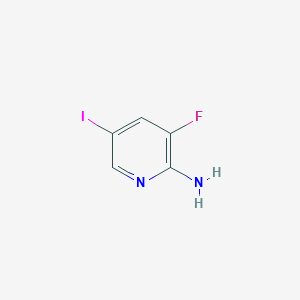
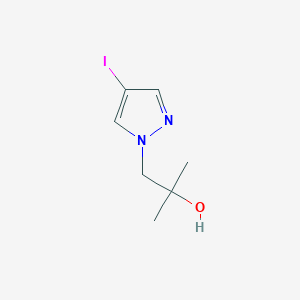
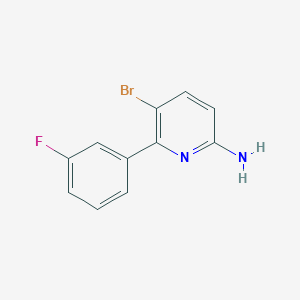
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)
